molecular formula C12H17NO3S B1304162 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol CAS No. 347364-75-4

1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol

Cat. No.: B1304162
CAS No.: 347364-75-4
M. Wt: 255.34 g/mol
InChI Key: AZXCYZDDEDMKGM-UHFFFAOYSA-N
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Description

1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is an organic compound with the molecular formula C12H17NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol typically involves the reaction of tetrahydrothiophene with phenethylamine under controlled conditions. The reaction is carried out in the presence of oxidizing agents to introduce the dioxo functionality. The process requires precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The phenethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dioxo groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-one : A structurally similar compound with different functional groups.
  • 4-Phenethylamino-tetrahydrothiophene : Lacks the dioxo functionality but shares the core structure.

Uniqueness

1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is unique due to its combination of dioxo and phenethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-12-9-17(15,16)8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXCYZDDEDMKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383110
Record name BAS 03013070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347364-75-4
Record name BAS 03013070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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